

Application Notes and Protocols for AZ 11645373 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | AZ 11645373 | |
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Introduction

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] The P2X7 receptor plays a crucial role in inflammatory processes, making it a significant target for drug discovery.[1][4] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in calcium influx and, with prolonged activation, the formation of a larger pore permeable to molecules up to 900 Da.[5][6][7] This pore formation is a key event that can be leveraged in high-throughput screening (HTS) assays to identify P2X7R antagonists. These application notes provide detailed protocols for utilizing AZ 11645373 as a reference compound in HTS campaigns aimed at discovering novel P2X7R modulators.

Mechanism of Action of AZ 11645373

AZ 11645373 acts as a non-surmountable antagonist at the human P2X7 receptor.[1] It binds to an allosteric site at the interface between two subunits of the trimeric receptor, distinct from the ATP binding site.[8][9] This binding prevents the conformational changes required for channel opening and subsequent pore formation.[9] **AZ 11645373** exhibits high selectivity for the human P2X7 receptor over the rat P2X7 receptor and other P2X receptor subtypes.[1][10]

Data Presentation: Potency and Selectivity of AZ 11645373



The inhibitory activity of **AZ 11645373** has been characterized in various cell-based assays. The following table summarizes the reported potency (IC50/KB values) of **AZ 11645373** in different experimental setups.

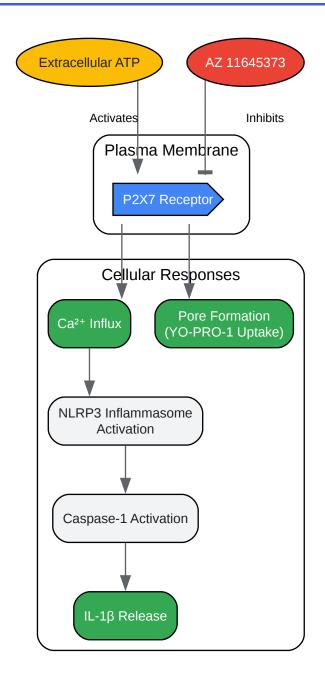
| Assay Type | Cell Line | Agonist | Potency (IC50/KB) | Reference |
|---------------------|-----------------------|-----------|-----------------------------|-----------|
| Membrane Current | HEK cells (hP2X7R) | ATP/BzATP | 5 - 20 nM (KB) | [1] |
| Calcium Influx | HEK cells (hP2X7R) | BzATP | 15 nM (KB) | [3] |
| YO-PRO-1 Uptake | HEK cells (hP2X7R) | ATP/BzATP | Not specified | [2] |
| IL-1β Release | THP-1 cells | ATP | 90 nM (IC50), 92 nM (KB) | [1][2] |
| Membrane Current | HEK cells (rP2X7R) | ATP/BzATP | >10,000 nM (KB) | [1][3] |

hP2X7R: human P2X7 receptor; rP2X7R: rat P2X7 receptor; HEK: Human Embryonic Kidney; THP-1: human monocytic cell line; ATP: Adenosine triphosphate; BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate.

Signaling Pathway

Activation of the P2X7 receptor initiates several downstream signaling events. The following diagram illustrates the key pathways involved, which are the basis for the high-throughput screening assays described.





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Caption: P2X7 receptor signaling cascade.

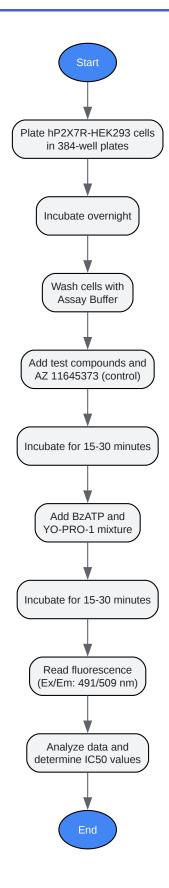
Experimental Protocols High-Throughput Screening for P2X7R Antagonists using a Fluorescent Dye Uptake Assay



This protocol describes a cell-based HTS assay to identify inhibitors of ATP-induced pore formation in cells expressing the human P2X7 receptor. The assay utilizes a fluorescent dye, such as YO-PRO-1, which enters the cell upon P2X7R-mediated pore opening.

- 1. Materials and Reagents:
- Cell Line: HEK293 cells stably expressing the human P2X7 receptor (hP2X7R-HEK293).
- Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
- P2X7R Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). Prepare a stock solution in DMSO.
- Reference Antagonist: AZ 11645373. Prepare a stock solution in DMSO.
- Fluorescent Dye: YO-PRO-1 lodide. Prepare a stock solution in DMSO.
- Assay Plates: 384-well, black, clear-bottom microplates.
- Plate Reader: A fluorescence plate reader capable of excitation/emission at ~491/509 nm.
- 2. Experimental Workflow Diagram:





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- To cite this document: BenchChem. [Application Notes and Protocols for AZ 11645373 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665887#az-11645373-in-high-throughput-screening-assays]

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